3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid
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Overview
Description
3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a dimethylphenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the dimethylphenyl group is introduced to the intermediate compound.
Formation of the Propanoic Acid Moiety: This can be achieved through a series of oxidation and reduction reactions, converting the intermediate to the desired propanoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]butanoic acid
- 3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]pentanoic acid
Uniqueness
3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl group, in particular, imparts rigidity and influences its reactivity and interactions with other molecules.
Properties
IUPAC Name |
3-[cyclopropyl-[2-(2,6-dimethylanilino)-2-oxoethyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-4-3-5-12(2)16(11)17-14(19)10-18(13-6-7-13)9-8-15(20)21/h3-5,13H,6-10H2,1-2H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXIFLSWQOMBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CCC(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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